molecular formula C12H8Cl2N4O B11978063 N'-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide

N'-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide

Katalognummer: B11978063
Molekulargewicht: 295.12 g/mol
InChI-Schlüssel: OHSPRIWQBFCYPV-UBKPWBPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a dichlorobenzylidene group attached to a pyrazinecarbohydrazide moiety. It has garnered attention due to its potential biological activities and its role in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N’-(3,4-Dichlorobenzylidene)-3-nitrobenzohydrazide
  • N’-(3,4-Dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide
  • N’-(3,4-Dichlorobenzylidene)-2-(4-ethyl-1-piperazinyl)acetohydrazide

Uniqueness

N’-(3,4-Dichlorobenzylidene)-2-pyrazinecarbohydrazide stands out due to its unique combination of the dichlorobenzylidene and pyrazinecarbohydrazide moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness .

Eigenschaften

Molekularformel

C12H8Cl2N4O

Molekulargewicht

295.12 g/mol

IUPAC-Name

N-[(E)-(3,4-dichlorophenyl)methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C12H8Cl2N4O/c13-9-2-1-8(5-10(9)14)6-17-18-12(19)11-7-15-3-4-16-11/h1-7H,(H,18,19)/b17-6+

InChI-Schlüssel

OHSPRIWQBFCYPV-UBKPWBPPSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C=N/NC(=O)C2=NC=CN=C2)Cl)Cl

Kanonische SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=NC=CN=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.